

Comparing the solubility of Barium vs. Sodium hexafluorosilicate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Barium hexafluorosilicate*

Cat. No.: *B101912*

[Get Quote](#)

An Objective Comparison of the Aqueous Solubility of **Barium Hexafluorosilicate** and Sodium Hexafluorosilicate

For researchers, scientists, and professionals in drug development, understanding the solubility of inorganic compounds is crucial for a multitude of applications, from synthesis to formulation. This guide provides a detailed comparison of the aqueous solubility of **Barium Hexafluorosilicate** (BaSiF_6) and Sodium Hexafluorosilicate (Na_2SiF_6), supported by experimental data and standardized protocols.

Solubility Data Comparison

The solubility of a substance in a solvent at a particular temperature is a fundamental chemical property. Below is a summary of the aqueous solubility data for Barium and Sodium hexafluorosilicate at various temperatures.

Compound	Temperature (°C)	Solubility (g/100 g H ₂ O)
Barium Hexafluorosilicate	0	0.015[1]
16	0.019[1]	
25	0.025[1]	
35	0.028[1]	
45	0.031[1]	
55	0.035[1]	
78	0.044[1]	
Sodium Hexafluorosilicate	20	0.64[2][3]
25	0.76[2]	
50	1.27[2][3]	
100	2.45[2][3]	

As the data clearly indicates, Sodium hexafluorosilicate is significantly more soluble in water than **Barium hexafluorosilicate** across a range of temperatures. **Barium hexafluorosilicate** is considered to have low solubility in water[4][5].

Experimental Protocol for Solubility Determination

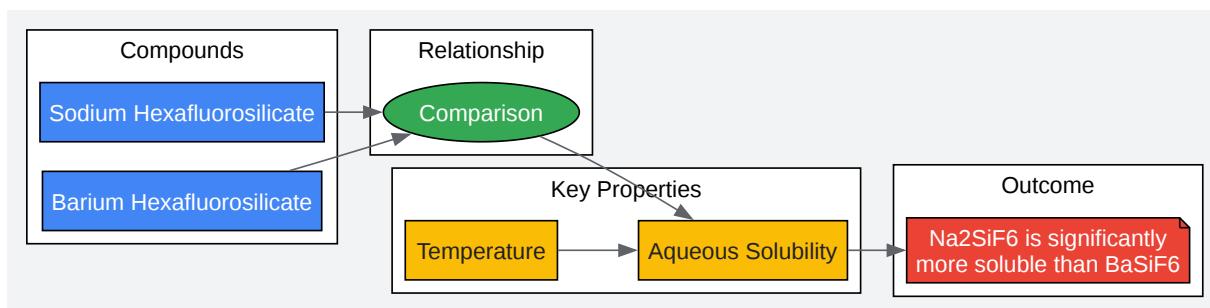
The following is a generalized methodology for determining the solubility of an inorganic salt in water as a function of temperature. This protocol is based on established laboratory practices for creating solubility-temperature curves.[6]

Objective: To determine the solubility of an inorganic salt in water at various temperatures to construct a solubility curve.

Materials:

- The inorganic salt to be tested (e.g., **Barium hexafluorosilicate** or Sodium hexafluorosilicate)

- Distilled water
- Thermometer
- Stirring rod
- Test tubes
- Water bath (beaker with water on a hot plate)
- Buret for precise water addition
- Analytical balance


Procedure:

- Preparation: Accurately weigh a specific amount of the inorganic salt and place it into a large test tube.
- Initial Dissolution: Add a measured volume of distilled water to the test tube.
- Heating and Observation: Place the test tube in a water bath and begin heating. Stir the solution continuously with a stirring rod.
- Saturation Point: Continue to heat and stir until all the salt has completely dissolved.
- Crystallization Point Determination: Remove the test tube from the water bath and allow it to cool while continuing to stir. Carefully observe the solution and record the temperature at which the first crystals begin to appear. This is the saturation temperature for that specific concentration.
- Varying Concentration: Add a small, precise volume of distilled water to the test tube using a buret.
- Repeat Measurement: Reheat the solution in the water bath until all the salt dissolves again. Then, cool the solution and record the new temperature at which crystallization begins.

- Data Collection: Repeat steps 6 and 7 for several additions of water to obtain a range of solubility data points at different temperatures.
- Data Analysis: Plot the mass of the dissolved salt per 100 g of water (solubility) against the corresponding saturation temperature to generate a solubility curve.

Logical Relationship Diagram

The following diagram illustrates the key factors influencing the solubility comparison between Barium and Sodium hexafluorosilicate.

[Click to download full resolution via product page](#)

Caption: Factors influencing the solubility comparison.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. barium hexafluorosilicate [chemister.ru]
- 2. Sodium hexafluorosilicate | Na₂SiF₆ | CID 28127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Sodium fluorosilicate - Wikipedia [en.wikipedia.org]

- 4. CAS 17125-80-3: Barium hexafluorosilicate | CymitQuimica [cymitquimica.com]
- 5. Barium hexafluorosilicate - Wikipedia [en.wikipedia.org]
- 6. fountainheadpress.com [fountainheadpress.com]
- To cite this document: BenchChem. [Comparing the solubility of Barium vs. Sodium hexafluorosilicate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b101912#comparing-the-solubility-of-barium-vs-sodium-hexafluorosilicate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com